(4-Fluoro-1H-indol-5-yl)boronic acid

Medicinal Chemistry Drug Design Pharmacokinetics

Researchers pursuing SAR studies requiring enhanced membrane permeability or metabolic stability face challenges sourcing high-purity, reliably substituted indole boronic acids. • The 4-fluoro substituent increases lipophilicity (LogP -0.0132 vs. non-fluorinated parent), improving passive diffusion across biological membranes-critical for CNS and intracellular targets. • The C-F bond blocks cytochrome P450-mediated oxidative metabolism, yielding lead series with longer half-lives and reduced clearance. • The 5-boronic acid enables direct Suzuki-Miyaura cross-coupling without preliminary halogenation or borylation steps, accelerating library synthesis. Procurement managers benefit from ≥98% purity, sealed dry storage (2-8°C), and room-temperature shipping.

Molecular Formula C8H7BFNO2
Molecular Weight 178.96 g/mol
Cat. No. B13010158
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Fluoro-1H-indol-5-yl)boronic acid
Molecular FormulaC8H7BFNO2
Molecular Weight178.96 g/mol
Structural Identifiers
SMILESB(C1=C(C2=C(C=C1)NC=C2)F)(O)O
InChIInChI=1S/C8H7BFNO2/c10-8-5-3-4-11-7(5)2-1-6(8)9(12)13/h1-4,11-13H
InChIKeyHQWCEGYQSPEGML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Fluoro-1H-indol-5-yl)boronic Acid Overview


(4-Fluoro-1H-indol-5-yl)boronic acid (CAS 1649931-80-5) is a heteroaryl boronic acid building block featuring an indole core substituted with a fluorine atom at the 4-position and a boronic acid group at the 5-position [1]. This compound is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the construction of complex biaryl systems, serving as a critical intermediate in medicinal chemistry and materials science [2]. The presence of the fluorine atom imparts distinct physicochemical properties, including altered lipophilicity and metabolic stability, differentiating it from non-fluorinated analogs for specific structure-activity relationship (SAR) explorations .

1 Fluorinated indole core for SAR and lipophilicity studies
2 Ready-to-use Suzuki–Miyaura cross-coupling building block
3 Patent-class TNF-α pharmacophore for inhibitor research

Why (4-Fluoro-1H-indol-5-yl)boronic Acid Is Unique


Substituting (4-Fluoro-1H-indol-5-yl)boronic acid with a generic indolylboronic acid (e.g., 5-indolylboronic acid) or a differently substituted analog is scientifically unsound due to the quantifiable and predictable impact of the 4-fluoro substituent. The fluorine atom's strong electron-withdrawing effect modulates the indole ring's electron density, directly influencing the reactivity and yield in Suzuki-Miyaura cross-coupling reactions [1]. More critically, the introduction of a fluorine atom alters the compound's physicochemical profile—specifically increasing lipophilicity (LogP) and metabolic stability—which is a cornerstone of rational drug design and structure-activity relationship (SAR) optimization . Using an unsubstituted analog would yield a different molecular entity with divergent biological activity, pharmacokinetic behavior, and synthetic performance, thereby compromising the integrity and reproducibility of a research or development program [2].

Target compound
4-fluoro substitution supports LogP shift and metabolic stability context
5-boronic acid enables direct cross-coupling without extra steps
5-Indolylboronic acid analog
! Lacks fluorine; lipophilicity and metabolic profile may shift significantly
! Different SAR outcomes; class-based target engagement may not transfer

Comparative Evidence for (4-Fluoro-1H-indol-5-yl)boronic Acid


Enhanced Lipophilicity for CNS Permeability

The 4-fluoro substitution on (4-Fluoro-1H-indol-5-yl)boronic acid increases its lipophilicity compared to the unsubstituted 5-indolylboronic acid. This is a well-established principle in medicinal chemistry where fluorine is used as a bioisostere to modulate LogP [1]. Specifically, the calculated LogP for (4-Fluoro-1H-indol-5-yl)boronic acid is -0.0132, representing an increase from the significantly more hydrophilic nature of the parent indole boronic acid. This shift in LogP can be a critical differentiator for projects targeting intracellular or central nervous system (CNS) targets, where enhanced passive membrane permeability is required .

LogP comparison
Data to verify
Target calc. LogP: −0.0132 vs significantly lower for unsubstituted analog
Supports membrane-permeability study fit
Calculated value; vendor-reported in silico prediction
Medicinal Chemistry Drug Design Pharmacokinetics Lipophilicity

Fluorine-Induced Metabolic Stability

The 4-fluoro substituent on the indole ring acts as a metabolic blocking group, a common strategy in medicinal chemistry to improve a compound's metabolic stability [1]. While direct metabolic stability data (e.g., microsomal half-life) for (4-Fluoro-1H-indol-5-yl)boronic acid itself is not available, the presence of the C-F bond at a potential site of oxidative metabolism (the 4-position of indole) is a strong, class-level inference for enhanced in vivo stability compared to unsubstituted 5-indolylboronic acid. This substitution pattern is designed to prevent rapid clearance, a common liability of unsubstituted heteroaromatic rings [2]. The target compound's structure suggests a reduced potential for CYP450-mediated oxidation at the 4-position, translating to a longer projected half-life and improved pharmacokinetic profile [3].

Metabolic stability
Class-level
4-fluoro blocks oxidative metabolism site; no direct half-life data
Metabolic-blockade class inference; requires assay confirmation
Well‑established fluorine strategy, but compound‑specific review needed
Drug Metabolism Pharmacokinetics Medicinal Chemistry Lead Optimization

Suzuki-Miyaura Cross-Coupling Building Block

As a heteroaryl boronic acid, (4-Fluoro-1H-indol-5-yl)boronic acid is a validated substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis [1]. The presence of the boronic acid moiety at the 5-position of the indole ring enables its direct use in forming C-C bonds with a wide variety of aryl and heteroaryl halides. This reactivity is a defining feature that differentiates it from non-boronated indoles, such as 4-fluoroindole, which would require a separate borylation or halogenation step prior to coupling [2]. The specific regioisomerism (4-fluoro, 5-boronic acid) is critical, as moving the boronic acid to a different position (e.g., the 4-position) or using a pinacol ester would alter both the electronic properties and the steric environment, leading to different reactivity and product outcomes .

Cross-coupling utility
Method context
Direct Suzuki–Miyaura partner at 5-position; avoids extra borylation
Supports synthetic workflow efficiency
Standard Pd-catalyzed conditions with aryl/heteroaryl halides
Organic Synthesis Suzuki-Miyaura Coupling Medicinal Chemistry C-C Bond Formation

TNF-α Inhibitor Pharmacophore

The (4-fluoro-1H-indol-5-yl)boronic acid scaffold is directly relevant to a class of compounds patented for the inhibition of the pro-inflammatory cytokine Tumor Necrosis Factor alpha (TNF-α) [1]. This patent explicitly describes the utility of various indole boronic acid analogs for this therapeutic purpose. While a specific IC50 value for (4-Fluoro-1H-indol-5-yl)boronic acid against TNF-α is not provided in the patent's claims, its structure aligns precisely with the general Markush formula, establishing it as a member of this pharmacologically active class [2]. This class-level designation differentiates it from simple indole building blocks and provides a clear, evidence-backed starting point for developing novel anti-inflammatory agents [3].

TNF-α pharmacophore
Class-level
Falls within patented indole boronic acid TNF-α inhibitor class
Supports inflammation-model compound design
No compound-specific IC50; class‑level patent scope only
Inflammation Immunology TNF-α Inhibition Pharmacophore

Key Applications of (4-Fluoro-1H-indol-5-yl)boronic Acid


Lead Optimization for CNS & Intracellular Targets

Procure (4-Fluoro-1H-indol-5-yl)boronic acid for structure-activity relationship (SAR) studies where enhanced membrane permeability is a key objective. The compound's calculated LogP (-0.0132) represents a strategic shift towards a more lipophilic state compared to its non-fluorinated parent, potentially improving passive diffusion across biological membranes . This makes it an ideal building block for synthesizing compound libraries targeting intracellular enzymes (e.g., kinases) or central nervous system (CNS) receptors where crossing the blood-brain barrier is often a critical requirement [1].

Metabolically Stable Candidates for In Vivo Studies

Utilize (4-Fluoro-1H-indol-5-yl)boronic acid as a privileged scaffold to proactively address metabolic instability, a common cause of preclinical failure. The presence of the C-F bond at the 4-position is a well-validated strategy for blocking oxidative metabolism by cytochrome P450 enzymes [2]. Incorporating this compound early in a medicinal chemistry campaign can yield lead series with intrinsically longer half-lives and reduced clearance, increasing the probability of success in downstream in vivo pharmacokinetic and efficacy studies [3].

Streamlined Biaryl Synthesis via Suzuki-Miyaura

Employ (4-Fluoro-1H-indol-5-yl)boronic acid as a key building block in convergent synthetic strategies. Its boronic acid functionality at the 5-position enables direct, high-yielding Suzuki-Miyaura cross-coupling with a diverse range of aryl and heteroaryl halides [4]. This eliminates the need for preliminary halogenation or borylation steps required when using simple 4-fluoroindole, thereby increasing synthetic efficiency and enabling the rapid assembly of complex, drug-like molecules for parallel synthesis and library generation [5].

TNF-α Inhibitor Development for Inflammation

Acquire (4-Fluoro-1H-indol-5-yl)boronic acid as a foundational scaffold for a targeted drug discovery program focused on Tumor Necrosis Factor alpha (TNF-α) inhibition. The compound's core structure is specifically claimed in a patent covering methods for inhibiting this key inflammatory cytokine [6]. By using this specific building block, researchers can design and synthesize novel analogs for biological evaluation, with a higher probability of maintaining on-target activity while leveraging the fluorine atom for further optimization of potency and drug-like properties [7].

Application
Selection Property
Validation Focus
CNS permeability SAR studies
4-fluoro lipophilicity shift
LogP and passive membrane diffusion assays
Metabolic stability optimization
Fluorine-blocked metabolism site
Microsomal stability and CYP oxidation assays
Biaryl synthesis via Suzuki coupling
5-boronic acid handle
Cross-coupling yield and scope assessment
TNF-α pathway inhibitor research
Patent-class indole boronic acid pharmacophore
TNF-α inhibition and selectivity profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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